molecular formula C21H21N3O2 B3401223 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-35-4

4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3401223
CAS No.: 1040676-35-4
M. Wt: 347.4 g/mol
InChI Key: KAOTYQPYEBMXIB-UHFFFAOYSA-N
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Description

4-Vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 1040676-35-4) is a synthetic chemical compound with a molecular formula of C21H21N3O2 and a molecular weight of 347.41 g/mol . This reagent features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its stability and ability to mimic peptide bonds, making it a valuable building block in drug discovery . The structure incorporates a vinylbenzyl ester, which can serve as a functional handle for further polymerization or conjugation, and a 4-ethylphenyl substituent on the triazole nitrogen . Compounds containing the 1,2,3-triazole pharmacophore are extensively researched for their broad spectrum of biological activities, which can include antimicrobial, anticancer, antitubercular, and anti-inflammatory properties . The specific substitution pattern on this molecule suggests its primary application is as a key intermediate in the synthesis of more complex target molecules for pharmaceutical and biological testing. Researchers utilize this and similar triazole derivatives in the development of novel therapeutic agents, particularly through click chemistry methodologies like the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . For research purposes only. Not intended for diagnostic or therapeutic use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(4-ethenylphenyl)methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-4-16-6-8-18(9-7-16)14-26-21(25)20-15(3)24(23-22-20)19-12-10-17(5-2)11-13-19/h4,6-13H,1,5,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOTYQPYEBMXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is 4-ethylphenyl azide, and the alkyne precursor is 4-vinylbenzyl acetylene.

    Carboxylation: The triazole ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide or a carboxylic acid derivative.

    Esterification: The final step involves esterification of the carboxylated triazole with 4-vinylbenzyl alcohol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group in the compound can undergo oxidation to form epoxides or diols.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) or hydrohalic acids (HCl, HBr).

Major Products

    Epoxides: and from oxidation.

    Dihydrotriazoles: from reduction.

    Haloalkanes: from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electrical conductivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate would depend on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with biological receptors. The vinylbenzyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related triazole derivatives, emphasizing substituent effects, synthesis, and applications.

Structural and Functional Group Comparisons

Compound Name Substituents (Position 1) Substituents (Position 5) Ester Group Key Features
Target Compound 4-Ethylphenyl Methyl 4-Vinylbenzyl Vinyl group for potential polymerization; ethylphenyl enhances hydrophobicity
Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 7-Chloroquinolinyl Methyl Ethyl Chloroquinoline moiety enhances antioxidant activity; ethyl ester limits steric bulk
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl Methyl Ethyl Chlorophenyl improves corrosion inhibition; methyl at C5 stabilizes triazole ring
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 4-Fluorophenyl (via pyrazole-thiazole linkage) Methyl N/A Fluorine substituents enhance crystallinity; planar conformation aids packing
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate 2-(Phenylamino)ethyl Methyl Ethyl Acetamide-like side chain reduces anticancer activity compared to simpler esters

Physicochemical Properties

  • Solubility : Ethyl esters (e.g., ) are more lipophilic than vinylbenzyl derivatives, which may exhibit intermediate polarity due to the aromatic vinyl group.
  • Thermal Stability : Halogenated analogs (e.g., fluorophenyl derivatives) show high melting points (>180°C) due to strong intermolecular interactions . The target compound’s stability may be lower due to less polar substituents.

Biological Activity

The compound 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate belongs to the class of triazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H13N3O2\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{2}

This compound can be synthesized through several methods involving the reaction of vinylbenzyl halides with triazole derivatives under specific conditions. The synthesis typically yields high purity and stability, making it suitable for biological evaluations.

Biological Activity Overview

Triazole derivatives have been reported to exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties, particularly against Candida species and Aspergillus species. The mechanism often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
  • Anticancer Activity : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that certain triazoles can induce apoptosis in melanoma cells by disrupting cell cycle progression and reducing melanin production .
  • Anti-inflammatory Effects : Triazoles may also possess anti-inflammatory properties, potentially through the modulation of cytokine release and reduction of oxidative stress.

Anticancer Properties

A notable study investigated the effects of a similar triazole derivative on human melanoma cells. The compound demonstrated selective cytotoxicity with a significant reduction in cell viability compared to normal cells. The mechanism was linked to S-phase cell cycle arrest and decreased melanin synthesis .

Compound Cell Line IC50 (µM) Mechanism
B9VMM91710.5Apoptosis induction
4-Vinylbenzyl TriazoleVarious Cancer LinesTBDCell cycle arrest

Antimicrobial Activity

Research has shown that triazole compounds exhibit potent antifungal activity. For example, derivatives similar to 4-vinylbenzyl triazoles were tested against various fungal strains, showing effective inhibition at low concentrations.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus niger1.0 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes involved in critical metabolic pathways.
  • Interference with Nucleic Acid Synthesis : Some studies suggest that triazoles can bind to DNA or RNA structures, disrupting replication and transcription processes.

Q & A

Q. What are the established synthetic routes for 4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves a multi-step protocol:

Triazole core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux with substituted benzaldehydes .

Carboxylate esterification : Reaction of the triazole-4-carboxylic acid intermediate with 4-vinylbenzyl bromide in the presence of a base (e.g., NaOH) in ethanol or DMF .

Purification : Recrystallization from polar aprotic solvents like dimethylformamide (DMF) to achieve high purity .

Q. Key conditions :

  • Catalyst : Glacial acetic acid for protonation during cyclization .
  • Temperature : Reflux (~80°C) for 4–6 hours to ensure complete reaction .
  • Solvent : Ethanol or DMF for solubility and stability of intermediates .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray diffraction (XRD) : Resolve the triazole ring geometry, substituent orientation, and intermolecular interactions. For example, sodium-coordinated analogs show dihedral angles of 50.2° between aromatic groups .
  • NMR : Confirm substituent positions (e.g., methyl at C5, vinylbenzyl at C4) via 1^1H and 13^{13}C chemical shifts.
  • FT-IR : Validate carboxylate ester formation (C=O stretch ~1700 cm1^{-1}) and triazole ring vibrations (~1450 cm1^{-1}) .

Example XRD parameters (from analogous structures):

ParameterValue
Space groupP21/cP2_1/c (monoclinic)
a,b,ca, b, c11.6462 Å, 6.3754 Å, 14.7003 Å
β\beta92.711°
CoordinationNa+^+ bonded to N and O atoms

Q. What protocols ensure high-purity recrystallization of this compound?

  • Solvent selection : Use DMF or ethanol for solubility control.
  • Temperature gradient : Dissolve the crude product at 80°C, then cool slowly to 4°C to promote crystal growth .
  • Filtration : Isolate crystals via vacuum filtration to remove amorphous impurities.

Advanced Research Questions

Q. What crystallographic refinement challenges arise with this compound, and how can SHELXL address them?

  • Disorder modeling : The vinylbenzyl group may exhibit rotational disorder. SHELXL’s PART instruction partitions anisotropic displacement parameters (ADPs) for disordered atoms .
  • Hydrogen bonding : Use SHELXL’s DFIX and DANG constraints to refine H-bond distances (e.g., Na+^+···O interactions at 2.33–2.57 Å) .
  • Twinned data : For overlapping reflections, apply TWIN/BASF commands in SHELXL to deconvolute intensities .

Refinement metrics (example):

ParameterValue
RintR_{\text{int}}0.030
R1R_1 (all data)0.045
Δρmax\Delta\rho_{\text{max}}0.25 eÅ3^{-3}

Q. How do substituent modifications on the triazole ring influence biological activity?

  • Position 5 (methyl) : Enhances metabolic stability by reducing oxidative degradation .
  • 4-Vinylbenzyl ester : Increases lipophilicity, improving membrane permeability (logP ~2.8 predicted).
  • 4-Ethylphenyl group : Bulkier substituents at N1 reduce steric hindrance for enzyme binding (e.g., xanthine oxidase inhibition in analogs) .

Q. Structure-activity relationship (SAR) insights :

SubstituentActivity TrendExample (Analog)
Small alkyl (methyl)High anticancer activity75% inhibition in NCI-H522 cells
Bulky groupsReduced activityGP = 68% in A498 cells

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

Yes. The carboxylate group and triazole N atoms can coordinate metal ions (e.g., Na+^+, Cu2+^{2+}):

  • Coordination geometry : In sodium salts, Na+^+ binds to two N and three O atoms, forming 2D layers parallel to the bcbc-plane .
  • MOF design : Triazole-carboxylate linkers enhance thermal stability (>300°C) and porosity (surface area ~1000 m2^2/g in Cu analogs) .

Q. What pharmacological mechanisms are suggested for related triazole-carboxylates?

  • Antioxidant activity : Analogous ethyl triazole carboxylates reduce lipid peroxidation by 40–60% via radical scavenging .
  • Enzyme inhibition : Triazoles bind to cytochrome P450 active sites, disrupting drug metabolism (IC50_{50} ~10 µM for CYP3A4) .

Q. Methodological Recommendations

  • Crystallography : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .
  • Biological assays : Screen against NCI-60 cancer cell lines and assess IC50_{50} values via MTT assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
4-vinylbenzyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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